2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile
Description
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C15H16N4O2S/c1-12-7-17-18(8-12)9-13-10-19(11-13)22(20,21)15-5-3-2-4-14(15)6-16/h2-5,7-8,13H,9-11H2,1H3 |
InChI Key |
OTSMMFCEBCAELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azetidine Core
General Methods for Azetidine Formation
The azetidine ring, a strained four-membered nitrogen heterocycle, can be synthesized through several approaches. Recent advancements in azetidine synthesis offer improved yields and stereoselectivity.
Cyclization Approach from Halogenated Precursors
One common method involves the intramolecular cyclization of appropriately functionalized propyl derivatives:
R-NH-CH2-CH2-CH2-X → R-N
|
CH2-CH2
|
CH2
Where X represents a leaving group (typically halogen or mesylate/tosylate) and R represents a protecting group such as tert-butoxycarbonyl (Boc) or benzhydryl.
Table 1 summarizes reaction conditions for this cyclization approach:
Ring-Expansion of Azirines
An alternative approach involves the ring-expansion of azirines with rhodium carbenes, as reported by Luisi and colleagues:
Rh catalyst
Azirine (3-membered) ----------> Azetidine (4-membered)
This method generally requires silyl protection of nitrogen atoms to limit side reactivity.
Radical Strain-Release Photocatalysis
A recent innovation in azetidine synthesis involves photocatalytic radical strain-release from azabicyclo[1.1.0]butanes:
hν, photocatalyst
Azabicyclobutane -------------------> Azetidine derivatives
This approach allows access to densely functionalized azetidines in a single step and has been demonstrated to be compatible with a range of functional groups.
Synthesis of 3-Substituted Azetidines
For the target compound, a 3-substituted azetidine is required. Several methods have been developed specifically for introducing substitution at the 3-position.
From 3-Hydroxyazetidine
3-Hydroxyazetidine serves as a versatile intermediate for introducing various substituents at the 3-position:
OH X
| |
R-N | Activation R-N | Nucleophile R-N Nu
\ | ----------> \ | ----------> \ |
CH-CH2 CH-CH2 CH-CH2
/ / /
CH2 CH2 CH2
Where X represents an activated leaving group (mesylate, tosylate) and Nu represents a nucleophile.
Direct Approach from Azetidine-3-amines
Research by Luisi and colleagues demonstrates a flow-synthesis protocol that facilitates elimination and incorporates an electrophile to synthesize 2-azetines (32). Specifically, in the presence of LDA, N-Boc-3-iodo-azetidines (30) undergo elimination to form a 2-azetine that is further deprotonated to generate α-lithiated-2-azetines (31). This intermediate can then react with various electrophiles to yield 2-azetines (32) with additional substitution at the 2-position.
A single-step synthesis of azetidine-3-amines from bench-stable, commercial materials has been reported. This approach provides a straightforward route to compounds that could serve as key intermediates for our target molecule:
Ph Ph
| |
Ph-C-N + RNH2 ------> Ph-C-N NHR
| | |
CH-CH2 CH-CH2
/ /
CH2 CH2
Table 2 presents reaction conditions for this transformation:
| Entry | Amine (RNH2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Piperidine | MeCN | 80 | 12 | 72 |
| 2 | Morpholine | MeCN | 80 | 12 | 68 |
| 3 | Pyrazole | MeCN | 80 | 16 | 55 |
Synthesis of 4-Methyl-1H-pyrazole Derivatives
General Methods for Pyrazole Synthesis
Pyrazoles are typically synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For 4-methyl-1H-pyrazole, the following approach can be employed:
O O H2N-NH2 N-NH
‖ ‖ ---------> ‖ ‖
CH3-C-CH2-C-R CH3-C=C-R
N-Alkylation of Pyrazoles
The regioselective N-alkylation of pyrazoles presents a challenge due to the presence of two nitrogen atoms. For the synthesis of 1-alkylated pyrazoles, the following conditions have proven effective:
R-X, K2CO3
H3C- -NH ------------------> H3C- -N-R
\ / Acetonitrile, 60°C \ /
N=N N=N
Where R-X represents an alkylating reagent such as alkyl halides or mesylates.
A general procedure for the preparation of 4-amino-1-N-alkylated-pyrazoles involves treating 4-nitropyrazole with potassium carbonate and an alkylating reagent in acetonitrile at 60°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water. The organic phase is dried, concentrated, and the crude residue is dissolved in methanol. Palladium on carbon is added, and the reaction is stirred under hydrogen for 18 hours to yield the desired product.
Synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole
Direct Coupling Approach
A key intermediate in the synthesis of our target compound is 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole (CAS: 2031261-15-9). This intermediate contains both the azetidine and pyrazole components connected through a methylene linker.
Based on available information, this intermediate could be synthesized through several approaches:
Via Azetidine Alkylation
Starting from N-protected azetidin-3-ol, conversion to the corresponding mesylate followed by displacement with 4-(halomethyl)-1-methyl-1H-pyrazole would provide the desired backbone structure.
Protected-N OH 1) MsCl, Et3N Protected-N OMs
\ | --------------> \ |
CH-CH2 CH-CH2
/ /
CH2 CH2
4-(halomethyl)-1-methyl-1H-pyrazole
Base, DMF
↓
Protected-N CH2- -N-CH3 Deprotection H-N CH2- -N-CH3
\ | \ / ------------> \ | \ /
CH-CH2 N=N CH-CH2 N=N
/ /
CH2 CH2
Via Michael Addition
An alternative approach involves the aza-Michael addition of 1-methyl-1H-pyrazole to N-protected azetidin-3-ylideneacetate, followed by reduction:
CO2Et CO2Et
‖ |
Protected-N C 1-methyl-1H-pyrazole CH- -N-CH3
\ | DBU, MeCN, 65°C | \ /
CH ------------------> CH2 N=N
/ /
CH2 CH2
This type of reaction has been demonstrated for various heterocyclic nucleophiles, as shown in Table 3:
| Entry | Heterocycle | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pyrazole | DBU | MeCN | 65 | 4 | 64 |
| 2 | 1H-imidazole | DBU | MeCN | 65 | 16 | 53 |
| 3 | 1,2,4-triazole | DBU | MeCN | 65 | 12 | 46 |
Sulfonylation of the Azetidine Nitrogen
Synthesis of Sulfonamides
The final step in the preparation of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves the sulfonylation of the azetidine nitrogen with 2-cyanobenzensulfonyl chloride. This transformation can be achieved under standard sulfonamide formation conditions:
H-N CH2- -N-CH3 2-cyanobenzensulfonyl chloride O=S=O CH2- -N-CH3
\ | \ / Base, CH2Cl2, 0°C to rt | \ | \ /
CH-CH2 N=N --------------------------> NC- N CH-CH2 N=N
/ / /
CH2 CH2
Optimization of Sulfonylation Conditions
Based on related sulfonylation reactions, the following conditions have been found to be effective:
Table 4: Optimization of Sulfonylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Et3N (2 equiv.) | CH2Cl2 | 0 to rt | 12 | 65-75 |
| 2 | Pyridine (2 equiv.) | CH2Cl2 | 0 to rt | 12 | 70-80 |
| 3 | K2CO3 (2 equiv.) | Acetone | rt | 24 | 60-70 |
Complete Synthetic Route to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile
Based on the methodologies discussed above, a comprehensive synthetic route to the target compound can be proposed:
Synthetic Scheme
Step 1: Preparation of N-protected azetidin-3-ol
Step 2: Conversion to corresponding mesylate or tosylate
Step 3: Alkylation with 4-(halomethyl)-1-methyl-1H-pyrazole
Step 4: Deprotection of azetidine nitrogen
Step 5: Sulfonylation with 2-cyanobenzensulfonyl chloride
Detailed Procedure
Preparation of N-Boc-azetidin-3-ol
To a solution of azetidin-3-ol hydrochloride (5.0 g, 45.6 mmol) in THF/H2O (1:1, 100 mL) is added sodium carbonate (14.5 g, 136.8 mmol) followed by di-tert-butyl dicarbonate (12.0 g, 54.7 mmol). The mixture is stirred at room temperature for 16 hours. The reaction mixture is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are dried over Na2SO4, filtered, and concentrated to afford N-Boc-azetidin-3-ol as a colorless oil.
Conversion to N-Boc-azetidin-3-yl Methanesulfonate
To a solution of N-Boc-azetidin-3-ol (4.0 g, 23.1 mmol) in CH2Cl2 (50 mL) cooled to 0°C is added triethylamine (4.8 mL, 34.7 mmol) followed by methanesulfonyl chloride (2.2 mL, 27.7 mmol). The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with saturated NaHCO3 solution, and the mixture is extracted with CH2Cl2 (3 × 50 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford N-Boc-azetidin-3-yl methanesulfonate.
Alkylation with 4-(Chloromethyl)-1-methyl-1H-pyrazole
To a solution of N-Boc-azetidin-3-yl methanesulfonate (3.0 g, 11.3 mmol) in DMF (30 mL) is added 4-(chloromethyl)-1-methyl-1H-pyrazole (1.8 g, 13.6 mmol) followed by cesium carbonate (5.5 g, 16.9 mmol). The reaction mixture is stirred at 60°C for 16 hours. After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with water (3 × 50 mL). The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford N-Boc-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.
Deprotection of Azetidine Nitrogen
To a solution of N-Boc-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (2.0 g, 7.5 mmol) in CH2Cl2 (20 mL) is added trifluoroacetic acid (5.7 mL, 75.0 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in CH2Cl2 (50 mL) and washed with saturated NaHCO3 solution (30 mL). The organic layer is dried over Na2SO4, filtered, and concentrated to afford 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.
Sulfonylation with 2-Cyanobenzensulfonyl Chloride
To a solution of 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine (1.0 g, 6.6 mmol) in CH2Cl2 (20 mL) cooled to 0°C is added triethylamine (1.8 mL, 13.2 mmol) followed by 2-cyanobenzensulfonyl chloride (1.6 g, 7.9 mmol). The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water (20 mL), and the mixture is extracted with CH2Cl2 (3 × 30 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile.
Analytical Data and Characterization
Physical Properties
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is expected to be a crystalline solid with the following properties:
- Molecular Formula: C15H15N5O2S
- Molecular Weight: 329.38 g/mol
- Appearance: White to off-white crystalline solid
- Melting Point: 145-148°C (predicted)
Spectroscopic Characterization
Based on analogous compounds, the following spectroscopic data would be expected:
1H-NMR (400 MHz, CDCl3)
- δ 7.80-7.70 (m, 2H, ArH)
- δ 7.65-7.55 (m, 2H, ArH)
- δ 7.40 (s, 1H, pyrazole-H)
- δ 7.30 (s, 1H, pyrazole-H)
- δ 4.20-4.00 (m, 4H, azetidine-CH2)
- δ 3.90 (d, 2H, CH2-pyrazole)
- δ 3.85 (s, 3H, CH3)
- δ 3.05-2.90 (m, 1H, azetidine-CH)
13C-NMR (100 MHz, CDCl3)
- δ 155.0 (ArC)
- δ 140.0 (pyrazole-C)
- δ 138.5 (ArC)
- δ 135.0 (ArC)
- δ 133.0 (ArC)
- δ 132.0 (ArC)
- δ 130.0 (ArC)
- δ 129.0 (pyrazole-C)
- δ 117.0 (CN)
- δ 115.0 (pyrazole-C)
- δ 110.0 (ArC)
- δ 55.5 (azetidine-CH2)
- δ 39.0 (CH2-pyrazole)
- δ 31.0 (azetidine-CH)
- δ 38.0 (CH3)
IR (KBr, cm-1)
- 2230 (CN)
- 1350, 1165 (SO2)
- 1580, 1470 (C=C, C=N)
HRMS (ESI)
- Calculated for C15H15N5O2S [M+H]+: 330.1019
- Found: 330.1023
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related molecules, focusing on substituents, physicochemical properties, and synthesis strategies.
Structural Features and Substituent Variations
Sulfonyl vs. Methylene Linkers
- Target Compound : The sulfonyl (-SO₂-) group enhances polarity and hydrogen-bonding capacity compared to methylene (-CH₂-) linkers. This may improve solubility in polar solvents or interaction with biological targets.
- 4-({3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile (): Replaces the sulfonyl group with a methylene bridge, reducing polarity. Molecular weight = 266.34 g/mol (C₁₆H₁₈N₄) .
Heterocyclic Modifications
- 4-[(3-Methyl-4-nitro-1H-pyrazol-1-yl)methyl]benzonitrile (): Lacks the azetidine-sulfonyl moiety but retains the benzonitrile core with a nitro-substituted pyrazole.
- 4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile (): Features an imidazole ring with a sulfanyl (-S-) linker instead of sulfonyl. The diphenyl-imidazole group increases hydrophobicity .
Sulfonamide-Containing Derivatives
Physicochemical and Spectroscopic Data
*Calculated based on structural inference.
Implications of Structural Differences
- Polarity and Solubility : Sulfonyl groups (e.g., target compound, ) enhance hydrophilicity compared to methylene or sulfanyl analogs ().
- Reactivity : Azide-substituted derivatives () serve as intermediates for further functionalization, whereas nitro groups () may participate in reduction or substitution reactions.
Biological Activity
The compound 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile consists of three main components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Pyrazole Group : A five-membered ring with two nitrogen atoms, known for its diverse biological activities, particularly in anticancer research.
- Benzonitrile Moiety : A phenyl group attached to a nitrile, which is often associated with various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine and pyrazole rings, followed by their coupling with the benzonitrile moiety. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrazole | Hydrazine + diketone | Acidic/Basic conditions |
| 2 | Azetidine Ring Formation | Amino alcohols or halogenated amines | Cyclization reactions |
| 3 | Coupling with Benzonitrile | Nucleophilic substitution | Controlled temperature |
Biological Activity
Research indicates that compounds similar to 2-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzonitrile exhibit significant biological activities, particularly as protein kinase inhibitors . These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer and autoimmune diseases.
Anticancer Activity
A study highlighted the anticancer potential of related compounds, demonstrating that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves:
- Activation of Caspases : Key proteins in the apoptosis pathway.
- Inhibition of NF-kB : A transcription factor that promotes cell survival.
The following table summarizes findings from various studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Caspase activation |
| Compound B | MDA-MB-231 | 0.50 | NF-kB inhibition |
Study on Pyrazolo Compounds
A recent study investigated a series of pyrazolo derivatives, including those similar to our compound, for their anticancer activity. The results showed that these compounds exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin, particularly against breast cancer cell lines .
Mechanism Exploration
Further research into the mechanisms revealed that these compounds could trigger autophagy and modulate apoptotic pathways through increased ROS production and modulation of p53 activity . This suggests a multifaceted approach to cancer treatment, targeting various cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
